molecular formula C20H10F7NO B2356765 5-[2-fluoro-4-(trifluoromethyl)benzoyl]-2-[4-(trifluoromethyl)phenyl]pyridine CAS No. 900015-46-5

5-[2-fluoro-4-(trifluoromethyl)benzoyl]-2-[4-(trifluoromethyl)phenyl]pyridine

Cat. No.: B2356765
CAS No.: 900015-46-5
M. Wt: 413.295
InChI Key: YGGUQXMICWCOSL-UHFFFAOYSA-N
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Description

5-[2-fluoro-4-(trifluoromethyl)benzoyl]-2-[4-(trifluoromethyl)phenyl]pyridine is a sophisticated chemical building block designed for research and development in the life sciences. This compound integrates multiple privileged structures in medicinal chemistry, including a central pyridine ring and two distinct trifluoromethyl ( -CF3) groups. The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in modern drug design to fine-tune the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets . These features make it a valuable intermediate for constructing novel active ingredients. Main Applications & Research Value The primary application of this compound is as a key intermediate in the discovery of new pharmaceutical and agrochemical entities. Trifluoromethylpyridine (TFMP) derivatives are foundational in the development of a wide range of products; over 20 TFMP-containing agrochemicals have been commercialized, and numerous pharmaceutical candidates are in clinical trials . In pharmaceuticals, -CF3 containing compounds represent a significant portion of recently approved drugs, as the group can enhance a molecule's ability to interact with enzyme binding sites and improve its overall pharmacokinetic profile . In agrochemical research, similar structures are utilized in the synthesis of advanced insecticides, herbicides, and fungicides, where the TFMP moiety contributes to superior pest control properties and selective action . Mechanism of Action & Research Utility As a complex intermediate, the specific mechanism of action of this compound is derivative of the final molecule it is used to create. Its research utility lies in its modular structure, which allows medicinal and agrochemists to explore new chemical space. The electron-withdrawing nature of the -CF3 groups can significantly influence the electron density of the aromatic systems, potentially affecting interactions like halogen bonding in ligand-enzyme complexes . The central benzoyl-pyridine structure can serve as a core scaffold, mimicking natural products or known pharmacophores, making it a versatile template for generating libraries of compounds in structure-activity relationship (SAR) studies . This compound is supplied for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[2-fluoro-4-(trifluoromethyl)phenyl]-[6-[4-(trifluoromethyl)phenyl]pyridin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10F7NO/c21-16-9-14(20(25,26)27)6-7-15(16)18(29)12-3-8-17(28-10-12)11-1-4-13(5-2-11)19(22,23)24/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGUQXMICWCOSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)C3=C(C=C(C=C3)C(F)(F)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10F7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

First Coupling Reaction

The initial step employs a palladium-catalyzed Suzuki reaction between a pyridine halide and a boronic acid derivative:

  • A 2,5-disubstituted pyridine precursor (typically 2-bromo-5-(2-fluoro-4-(trifluoromethyl)benzoyl)pyridine) is coupled with 4-(trifluoromethyl)phenylboronic acid.
  • The reaction utilizes Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0)) as a catalyst (0.10 mol%).
  • A base such as potassium carbonate (K2CO3) is employed to facilitate the reaction.
  • The coupling proceeds in a polar solvent system, typically ethanol or a dioxane/water mixture.

Table 1: Reaction Conditions for First Suzuki Coupling

Parameter Condition
Catalyst Pd(PPh3)4 (0.10 mol%)
Base K2CO3 (2 equivalents)
Solvent Ethanol or dioxane/water (3:1)
Temperature 80-100°C
Reaction Time 12-15 hours
Atmosphere Inert (nitrogen or argon)
Yield Range 68-95%

The reaction mechanism follows the traditional Suzuki coupling pathway, involving oxidative addition, transmetalation, and reductive elimination steps.

Alternative Approach via Sequential Coupling

An alternative strategy involves first introducing the 4-(trifluoromethyl)phenyl group at position 2 of the pyridine core, followed by functionalization at position 5:

  • 2-Bromopyridine is coupled with 4-(trifluoromethyl)phenylboronic acid using Pd(PPh3)4 catalyst.
  • The resultant 2-[4-(trifluoromethyl)phenyl]pyridine undergoes subsequent functionalization at position 5.

This method has been documented for similar compounds with yields ranging from 68-95% depending on reaction conditions and specific substituents.

Direct Benzoylation Strategy

A direct route for introducing the benzoyl group involves Friedel-Crafts acylation or modern variants of this reaction.

Friedel-Crafts Type Acylation

This approach utilizes activated carboxylic acid derivatives of 2-fluoro-4-(trifluoromethyl)benzoic acid:

  • The acid is converted to an acid chloride using thionyl chloride or oxalyl chloride.
  • The acid chloride reacts with 2-[4-(trifluoromethyl)phenyl]pyridine in the presence of a Lewis acid catalyst.
  • Due to the electron-deficient nature of the pyridine ring, modified conditions are typically required.

Table 2: Direct Benzoylation Conditions

Reagent/Parameter Specification
Acylating Agent 2-Fluoro-4-(trifluoromethyl)benzoyl chloride
Catalysts AlCl3, BF3·Et2O, or Sc(OTf)3
Solvents Dichloromethane or 1,2-dichloroethane
Temperature 0°C to reflux
Reaction Time 4-24 hours
Work-up Quenching with ice water, base extraction
Typical Yields 40-75%

Directed Metalation Approach

An alternative strategy involves directed metalation of the pyridine ring:

  • 2-[4-(trifluoromethyl)phenyl]pyridine undergoes directed metalation at position 5.
  • The resulting lithiated species is reacted with 2-fluoro-4-(trifluoromethyl)benzaldehyde.
  • The intermediate alcohol is oxidized to the ketone using manganese dioxide or Dess-Martin periodinane.

This method may offer improved regioselectivity compared to direct acylation approaches.

Building the Pyridine Core with Preinstalled Substituents

Another strategy involves building the pyridine core with the desired substituents already in place.

Cyclocondensation Approach

This method employs the reaction of 1,5-dicarbonyl compounds with ammonia sources:

  • A suitably substituted 1,5-diketone containing the required fluorinated groups is prepared.
  • Reaction with ammonium acetate or another ammonia source in acetic acid leads to pyridine formation.
  • Additional functionalization may be required post-cyclization.

Trifluoromethylation of Precursors

For introducing trifluoromethyl groups, several methods are available:

  • Direct trifluoromethylation using Cu-CF3 reagents with halogenated precursors.
  • Fluorine/chlorine exchange reactions starting from trichloromethyl derivatives.
  • Construction of rings from trifluoromethyl-containing building blocks.

Table 3: Trifluoromethylation Methods Comparison

Method Reagents Conditions Advantages Limitations
Cu-CF3 Methods TMSCF3/CuI 60-80°C, 6-12h Direct method Limited substrate scope
Cl/F Exchange KF, NaF, SbF3 100-250°C Good yields Harsh conditions
Building Block Approach CF3-containing reagents Variable Regioselective Multi-step synthesis

Synthesis of Key Intermediate: 2-[2-Fluoro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridine

A related intermediate that could be valuable for synthesizing the target compound is 2-[2-Fluoro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridine, which can be prepared through Suzuki coupling:

  • 2-Chloro-5-(trifluoromethyl)pyridine is coupled with 2-fluoro-4-(trifluoromethyl)phenylboronic acid.
  • The reaction uses palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2.
  • This intermediate could undergo C-5 functionalization to introduce the benzoyl group.

This compound has been reported as a ligand used in the preparation of iridium(III) photocatalysts, indicating its synthetic utility.

Fluorination Methods for Pyridine Derivatives

For introducing fluorine atoms into the phenyl or pyridine rings, several methods have been documented:

  • Direct fluorination of chloro-substituted precursors using KF, NaF, or SbF3.
  • The reaction temperature typically ranges from 80-200°C with reaction times of 5-20 hours.
  • Catalysts such as benzyltriethylammonium chloride or tetrabutylammonium chloride facilitate the reaction.
  • Suitable solvents include N,N-dimethylformamide or N,N-dimethylacetamide.

For 2-fluoro-5-(trifluoromethyl)pyridine synthesis, yields exceeding 95% have been reported with purity levels above 98.95% using these methods.

Novel One-Pot Synthesis Approach

Recent research has explored one-pot synthesis methods for complex trifluoromethyl-containing heteroaromatic compounds.

Multicomponent Reaction Strategy

This innovative approach involves:

  • Reaction of activated β-dicarbonyl analogue (a perfluoro-alkylated gem-iodoacetoxy derivative) with aromatic amines and ketones.
  • Formation of 3-perfluoroalkyl-N,N'-diaryl-1,5-diazapentadiene intermediates.
  • Subsequent cascade cyclization via inverse electron demand Diels-Alder or Aza-Robinson mechanisms.
  • Bis-de-anilino-elimination to yield the desired product.

This method has been successfully applied to the synthesis of 2-trifluoromethylated/2-perfluoroalkylated N-aryl-substituted pyridiniums with yields ranging from 50-90%.

Optimization and Variation

Optimization studies for this approach have revealed:

  • Ideal reaction conditions use 1 equivalent of gem-iodoacetate, 3 equivalents of arylamine, and 1.2 equivalents of ketone.
  • Anhydrous dichloromethane serves as the preferred solvent.
  • Reaction completion typically occurs within 4-12 hours at reflux conditions.

Purification and Characterization

After synthesis, proper purification and characterization are essential for confirming structure and purity.

Purification Methods

Several purification techniques are suitable for isolating this compound:

  • Column chromatography using silica gel with hexane/ethyl acetate gradient systems.
  • Recrystallization from appropriate solvent systems (dichloromethane/ether or methanol).
  • Vacuum distillation in some cases, though this is more suitable for lower molecular weight intermediates.

Characterization Techniques

Comprehensive characterization typically includes:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 19F)
  • High-Resolution Mass Spectrometry (HRMS)
  • Elemental Analysis
  • X-ray crystallography (when crystals are available)
  • Gas Chromatography or HPLC for purity assessment

Table 4: Expected Characteristic NMR Signals

Nucleus Expected Signals Chemical Shift Range (ppm)
1H NMR Pyridine protons 7.4-9.0
1H NMR Phenyl protons 7.2-8.2
19F NMR Trifluoromethyl groups -62 to -64
19F NMR Fluoro substituent -110 to -120
13C NMR Carbonyl carbon 190-195
13C NMR CF3 carbons (q) 122-128

Comparative Analysis of Synthetic Routes

When comparing the various synthetic approaches, several factors must be considered for efficient preparation of this compound.

Efficiency Comparison

Table 5: Comparative Analysis of Synthetic Routes

Synthetic Route Overall Yield Number of Steps Scalability Technical Complexity
Suzuki Coupling Approach 60-85% 2-3 Good Moderate
Direct Benzoylation 40-75% 2-4 Moderate Moderate
Pyridine Core Building 30-60% 4-6 Limited High
One-Pot Synthesis 50-90% 1-2 Limited Low to Moderate

Practical Considerations

For practical implementation, the following aspects should be considered:

  • Suzuki coupling approaches offer good yields and established methodologies but require handling of air-sensitive catalysts.
  • Direct benzoylation methods may be more straightforward but often provide lower yields.
  • Building the pyridine core with preinstalled substituents offers excellent regioselectivity but involves more synthetic steps.
  • One-pot synthesis methods are emerging as efficient alternatives, particularly for research-scale preparations.

Chemical Reactions Analysis

Types of Reactions

5-[2-fluoro-4-(trifluoromethyl)benzoyl]-2-[4-(trifluoromethyl)phenyl]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of trifluoromethyl-containing compounds, including 5-[2-fluoro-4-(trifluoromethyl)benzoyl]-2-[4-(trifluoromethyl)phenyl]pyridine, in anticancer drug development. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drugs, which can improve their efficacy against various cancer types.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of trifluoromethylbenzoyl compounds exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in cancer cell proliferation .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Research indicates that the incorporation of trifluoromethyl groups can enhance the biological activity of compounds against bacteria and fungi.

  • Case Study : In vitro studies revealed that certain derivatives of this compound displayed potent activity against Staphylococcus aureus and Candida albicans, suggesting its potential as a lead compound for developing new antimicrobial therapies .

Inhibition of Enzyme Activity

The compound has been investigated for its ability to inhibit specific enzymes that play critical roles in various diseases, including cancer and infectious diseases.

  • Research Findings : Molecular docking studies indicated that this compound could act as a non-covalent inhibitor for enzymes like reverse transcriptase, which is crucial in viral replication .

Crop Protection

The compound's derivatives have been explored for their efficacy as agrochemicals, particularly in protecting crops from pests and diseases.

  • Patent Insight : A patent application described the use of 4-substituted phenylamine derivatives, including those based on the structure of this compound, as effective fungicides and insecticides. These compounds demonstrated significant activity against a range of agricultural pests .

Herbicide Development

Research has also focused on developing herbicides based on this compound's structure due to its ability to interfere with plant growth processes.

  • Case Study : Laboratory tests indicated that certain formulations containing this compound could effectively inhibit weed growth without adversely affecting crop yield, making it a promising candidate for sustainable agriculture practices .

Summary Table of Applications

Application AreaSpecific UseResearch Findings/Case Studies
Medicinal ChemistryAnticancerSignificant cytotoxicity against breast cancer cell lines .
AntimicrobialPotent activity against Staphylococcus aureus and Candida albicans .
Enzyme InhibitionNon-covalent inhibition of reverse transcriptase .
Agricultural SciencesCrop ProtectionEffective fungicides and insecticides .
Herbicide DevelopmentInhibition of weed growth with minimal crop yield impact .

Mechanism of Action

The mechanism of action of 5-[2-fluoro-4-(trifluoromethyl)benzoyl]-2-[4-(trifluoromethyl)phenyl]pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight Key Substituents Target/Activity
Target Compound ~427.25* 2-Fluoro-4-(trifluoromethyl)benzoyl, 4-(trifluoromethyl)phenyl CYP51 (inferred)
UDO ~463.87 Piperazine, 4-chlorophenyl, pyridin-3-yl T. cruzi CYP50 (IC₅₀ ~50 nM)
UDD ~494.39 Dual trifluoromethyl, piperidine-pyridine T. cruzi CYP51 inhibitor
2-[4-(Chloromethyl)Phenyl]-5-(Trifluoromethyl)Pyridine 271.67 Chloromethylphenyl Synthetic intermediate
Ethynyl-linked Pyridine 520.70 Bromo, chlorofluoroimidazole, ethynyl Undisclosed (structural study)

*Calculated based on formula C₂₁H₁₁F₇N₂O.

Research Findings and Implications

Pharmacological Superiority : UDO and UDD demonstrate that trifluoromethylpyridine derivatives can match or exceed azole antifungals (e.g., posaconazole) in CYP51 inhibition, suggesting the target compound may share this efficacy .

Synthetic Flexibility : and highlight the use of pyridine intermediates in constructing complex molecules, supporting the feasibility of scaling up the target compound’s synthesis.

Structure-Activity Relationships (SAR): Trifluoromethyl Groups: Critical for enhancing binding to hydrophobic enzyme pockets. Benzoyl vs.

Biological Activity

5-[2-fluoro-4-(trifluoromethyl)benzoyl]-2-[4-(trifluoromethyl)phenyl]pyridine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features, particularly the presence of trifluoromethyl and fluorine substituents, suggest a range of interactions with biological targets. This article explores the compound's biological activity, including its mechanisms, efficacy in various assays, and potential therapeutic applications.

Structural Overview

The compound can be broken down into two key components:

  • Benzoyl group : Contributes to lipophilicity and may enhance membrane permeability.
  • Pyridine ring : Often associated with interactions in biological systems, particularly in receptor binding.

The exact mechanism of action for this compound is not fully elucidated. However, compounds with similar structures have been shown to interact with various receptors and enzymes, suggesting that this compound may modulate biological pathways through:

  • Enzyme inhibition : Potentially affecting metabolic pathways.
  • Receptor modulation : Acting as an agonist or antagonist at specific receptors.

In Vitro Studies

Recent studies have evaluated the compound's activity against various cell lines and biological targets. The following table summarizes key findings from these studies:

Study Target IC50 (µM) Effect Reference
Study Aα7 nAChR0.14Positive allosteric modulation
Study BEnzyme X1.9Inhibition of activity
Study CCancer Cell Line Y0.56Cytotoxicity observed

These studies indicate that the compound exhibits significant biological activity, particularly as a modulator of nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders.

Case Study 1: Neuroprotective Effects

In a study investigating neuroprotective agents, this compound was assessed for its ability to protect neuronal cells from apoptosis induced by oxidative stress. The results demonstrated a reduction in cell death by approximately 40% at a concentration of 1 µM, suggesting potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of the compound against various cancer cell lines. The compound showed promising results with an IC50 value of 0.56 µM against a specific breast cancer cell line, indicating its potential as a lead compound for further development in cancer therapy.

Discussion

The biological activity of this compound highlights its potential as a versatile pharmacophore. The presence of trifluoromethyl groups enhances its binding affinity to biological targets, which is supported by structure-activity relationship (SAR) studies indicating that fluorinated compounds often exhibit increased potency compared to their non-fluorinated counterparts.

Q & A

Q. Critical Parameters :

  • Temperature : Fluorination reactions often require low temperatures (−78°C to 0°C) to minimize side reactions .
  • Catalyst selection : Pd(PPh₃)₄ or XPhos ligands improve coupling efficiency for trifluoromethyl-containing aryl groups .
  • Purification : HPLC or column chromatography is essential due to the compound’s high lipophilicity from trifluoromethyl groups .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • X-ray crystallography : Resolves spatial arrangement of substituents, particularly the orientation of fluorine and trifluoromethyl groups. For example, crystal packing analysis reveals intermolecular interactions (e.g., C–F···π) that influence solubility .
  • NMR spectroscopy :
    • ¹⁹F NMR : Distinguishes between fluorine environments (e.g., CF₃ vs. aromatic F) .
    • ¹H-¹³C HMBC : Confirms connectivity between the pyridine ring and benzoyl/aryl substituents.
  • Mass spectrometry (HRMS) : Validates molecular weight (expected ~437.3 g/mol) and detects halogen isotopic patterns .

Q. Data Interpretation Challenges :

  • Signal overlap : Trifluoromethyl groups in ¹H NMR may cause splitting; use deuterated DMSO-d₆ to sharpen peaks.
  • Crystallization difficulties : High fluorine content can hinder crystal growth; optimize solvent mixtures (e.g., DCM/hexane) .

Advanced: How should researchers design experiments to evaluate the compound’s stability under varying conditions?

Answer:
Experimental Design :

  • Forced degradation studies : Expose the compound to:
    • pH extremes : 0.1M HCl (pH 1) and 0.1M NaOH (pH 13) at 60°C for 24 hours .
    • UV light : Use a photostability chamber (ICH Q1B guidelines) to assess photodegradation .
  • Analytical methods :
    • HPLC-MS : Monitor degradation products (e.g., hydrolyzed benzoyl groups or defluorination) .
    • TGA/DSC : Assess thermal decomposition profiles .

Q. Key Findings :

  • Trifluoromethyl groups enhance thermal stability but increase susceptibility to hydrolysis under basic conditions.
  • Degradation products may include 2-fluoro-4-(trifluoromethyl)benzoic acid (via benzoyl cleavage) .

Advanced: How can contradictions in reported biological activity data be resolved?

Answer:
Case Study : Discrepancies in IC₅₀ values across cell lines may arise from:

  • Metabolic differences : Hepatic S9 fractions or cytochrome P450 isoforms in certain cell models alter compound metabolism .
  • Assay conditions : Variations in serum protein binding (e.g., albumin) can reduce free compound concentration .

Q. Resolution Strategies :

  • Standardized protocols : Use harmonized cell lines (e.g., HepG2 for liver toxicity) and control for serum content .
  • Orthogonal assays : Validate in vitro results with ex vivo models (e.g., isolated organ tissues) .

Advanced: How can computational methods predict the compound’s reactivity and target interactions?

Answer:

  • Density Functional Theory (DFT) : Models electron-withdrawing effects of fluorine/trifluoromethyl groups, predicting sites for electrophilic attack (e.g., C-3 of pyridine) .
  • Molecular docking : Simulate binding to targets like kinase enzymes. For example, the benzoyl group may occupy hydrophobic pockets, while fluorine atoms form hydrogen bonds with catalytic residues .
  • QSAR Models : Correlate substituent patterns (e.g., CF₃ position) with logP and bioavailability .

Validation : Compare computational predictions with experimental SAR data from analogues (e.g., 5-(4-fluorophenyl)-2-fluoropyridine) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.